molecular formula C10H12IN5O4 B613784 8-Iodoadenosine CAS No. 31281-88-6

8-Iodoadenosine

Cat. No. B613784
CAS RN: 31281-88-6
M. Wt: 393.14 g/mol
InChI Key:
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Scientific Research Applications

  • Synthesis and Anti-HIV Activity : 8-Iodoadenosine derivatives have been synthesized and evaluated for their potential anti-HIV activity. These derivatives include 2-substituted analogues of 2′-deoxy-2′-fluoroadenosine, which have shown promise in this field (Maruyama et al., 1994).

  • Photoreactive Nucleoside Units : Photoreactive nucleoside units, including those derived from 2-iodoadenosine, have been developed as chemical probes to investigate the interaction between nucleic acids and proteins (Wada et al., 2019).

  • Anticancer Activity and HSP90 Inhibition : Certain 8-iodo derivatives exhibit potent anticancer activity. This suggests a mechanism of action distinct from HSP90 inhibitory activity, which was initially hypothesized for these compounds (Qu et al., 2016).

  • Potential in Mantle Cell Lymphoma Treatment : 8-Aminoadenosine, a related compound, inhibits Akt/mTOR and Erk signaling pathways in mantle cell lymphoma, demonstrating its efficacy in preclinical models and highlighting the potential for targeting metabolic changes in cancer treatment (Dennison et al., 2010).

  • Oxidative DNA Damage Biomarker Studies : 8-Iodoadenosine analogs like 8-Hydroxydeoxyguanosine (8-OHdG) are used as biomarkers for oxidative stress and have been studied extensively in various fields, including their role in disease development and progression (Shekaftik & Nasirzadeh, 2021).

  • DNA Radiosensitizer : 8-Bromoadenine, closely related to 8-Iodoadenosine, has been identified as a potential DNA radiosensitizer for cancer radiation therapy. Its interaction with low-energy electrons highlights its therapeutic potential in enhancing the effectiveness of radiation therapy (Schürmann et al., 2017).

Safety And Hazards

The specific safety and hazards associated with 8-Iodoadenosine are not detailed in the search results. However, a related compound, 2-Iodoadenosine, has been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation9.


Future Directions

The future directions for 8-Iodoadenosine are not explicitly mentioned in the search results. However, compounds like 8-azaadenosine and 8-chloroadenosine have been studied for their potential as therapeutic agents in the treatment of multiple cancers6.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOIMLAHGVOKIG-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)I)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)I)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-(6-amino-8-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Iodoadenosine
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8-Iodoadenosine
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8-Iodoadenosine
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8-Iodoadenosine
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8-Iodoadenosine
Reactant of Route 6
8-Iodoadenosine

Citations

For This Compound
10
Citations
P Lang, G Magnin, G Mathis, A Burger… - The Journal of Organic …, 2000 - ACS Publications
… adenosine, 22 2-iodo-, 23 and 8-iodoadenosine 15a derivatives. Substitution of C-2 or C-8 by … signals assigned for the purine carbons of the 8-iodoadenosine derivative. In particular, a …
Number of citations: 63 pubs.acs.org
S Eppacher, PK Bhardwaj, B Bernet… - Helvetica chimica …, 2004 - Wiley Online Library
… The 8-iodoadenosine 7 was synthesised by introducing the alkynyl substituent after … the direct iodination of 5 and obtained the desired 8-iodoadenosine 7 in a yield of 88% upon treating …
Number of citations: 15 onlinelibrary.wiley.com
H Gunji, A Vasella - Helvetica Chimica Acta, 2000 - Wiley Online Library
… 13 with the alkyne 5 to 14a was optimised; it is influenced by the N-benzoyl and the Et3SiO group of the alkyne, but hardly by the N-benzoyl group of the 8-iodoadenosine. The alkyne is …
Number of citations: 38 onlinelibrary.wiley.com
RE Holmes, RK Robins - Journal of the American Chemical …, 1964 - ACS Publications
… 2'-Deoxy-8mercaptoadenosine [XIII, prepared from 8-bromo-2'-deoxyadenosine (XI)] when treated with iodine in potassium iodide solution gave 2'-deoxy-8-iodoadenosine (XIV) which …
Number of citations: 186 pubs.acs.org
TD Davis, P Mohandas, MI Chiriac, GV Bythrow… - Bioorganic & medicinal …, 2016 - Elsevier
… by Sonogashira coupling of α-hydroxypentynoate 11 with 8-iodoadenosine 12 (Scheme 2a). … The alkyne 11 then underwent efficient Sonogashira coupling to 8-iodoadenosine 12, …
Number of citations: 11 www.sciencedirect.com
G Butora, C Schmitt, DA Levorse, E Streckfuss… - Tetrahedron, 2007 - Elsevier
… 8-Bromoadenosine (1d) can be easily synthesized on a large scale by direct bromination of adenosine (1a) in a buffered medium.15, 16 Synthesis of 8-iodoadenosine (1e) is more …
Number of citations: 26 www.sciencedirect.com
P Su, JD Bretz, GS Gunaratne, JS Marchant… - Bioorganic & medicinal …, 2021 - Elsevier
… Protected 8-iodoadenosine derivative could be easily converted into 1 using the … in our hands, compound 1 was successfully produced only from protected 8-iodoadenosine. …
Number of citations: 4 www.sciencedirect.com
P Lang, C Gerez, D Tritsch, M Fontecave, JF Biellmann… - Tetrahedron, 2003 - Elsevier
… Other authors have also reported the reduction of 8-iodoadenosine derivatives with different reagents as for example with thiourea. Furthermore, oxidation of phosphite with iodine is …
Number of citations: 11 www.sciencedirect.com
RA Olsson, EM Khouri, JL Bedynek Jr… - Circulation …, 1979 - Am Heart Assoc
… Because the vasoactivity of 8-iodoadenosine could occur if the nucleoside were contaminated with only 0.1% adenosine, the hemodynamic studies were repeated after the nucleoside …
Number of citations: 128 www.ahajournals.org
P Mamos, AA Van Aerschot, PA Herdewijn - Tetrahedron letters, 1992 - Elsevier
… A recent report also described the C-8 alkyiation of 2’-deoxy and 2’,3’dideoxypurine nucleosides19 starting from the less readily accesible 8-iodoadenosine derivative. Here, only …
Number of citations: 42 www.sciencedirect.com

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